Methyl-d3-allyldisulfide
Description
Molecular Structure and Isotopic Labeling
Methyl-d3-allyldisulfide possesses the molecular formula C₄H₅D₃S₂, representing a systematic deuterium substitution pattern within the allyl methyl disulfide framework. The compound features a disulfide bridge connecting an allyl group (CH₂=CH-CH₂-) to a trideuteriomethyl group (CD₃-), resulting in the complete structure CD₃-S-S-CH₂-CH=CH₂. This selective isotopic labeling strategy preserves the essential chemical reactivity and structural integrity of the parent molecule while introducing distinctive mass spectral characteristics.
The deuterium incorporation specifically targets the methyl group attached to the disulfide functionality, leaving the allyl moiety unmodified. This labeling pattern represents a strategic choice for analytical applications, as the methyl group represents a common site of metabolic transformation in organosulfur compounds. The three deuterium atoms increase the molecular weight from 120.24 atomic mass units in the unlabeled compound to 123.254 atomic mass units in the deuterated analog.
The structural framework maintains the characteristic disulfide bond that defines this class of organosulfur compounds. The disulfide linkage (-S-S-) represents a critical functional group that contributes to the compound's chemical reactivity and biological activity profile. The preservation of this bond in the deuterated analog ensures that mechanistic studies and biological investigations can accurately reflect the behavior of the parent compound while providing isotopic discrimination capabilities.
Physical-Chemical Characteristics
The physical-chemical properties of this compound closely parallel those of the unlabeled parent compound, with minor modifications attributable to the isotope effect of deuterium substitution. Based on the characteristics of allyl methyl disulfide, the deuterated analog exhibits liquid physical state under standard temperature and pressure conditions. The compound demonstrates the typical organoleptic properties associated with organosulfur compounds, including a characteristic sulfurous odor profile.
*Properties extrapolated from parent compound characteristics
The density characteristics of the deuterated compound would be expected to show a marginal increase compared to the unlabeled analog due to the higher atomic mass of deuterium relative to protium. The parent compound allyl methyl disulfide exhibits a density of 0.88 g/cm³ and specific gravity of 1.03, suggesting that this compound would demonstrate similar density characteristics with slight upward adjustment.
Thermal properties of the deuterated compound should closely mirror those of the parent molecule. Allyl methyl disulfide displays a boiling point of 141.4±19.0°C under predicted conditions and a flash point of 35°C. The deuterium substitution typically results in minimal alteration of these thermal characteristics, with the deuterated analog expected to exhibit comparable volatility and thermal stability profiles.
The refractive index represents another critical optical property for compound identification and purity assessment. The parent compound demonstrates a refractive index ranging from 1.5340 to 1.5380, with TCI Chemical reporting a value of 1.53. The deuterated analog would be expected to show a similar refractive index profile with potential minor variations attributable to the isotopic substitution pattern.
Nomenclature and CAS Registry Information
The systematic nomenclature for this compound follows established International Union of Pure and Applied Chemistry guidelines for isotopically labeled compounds. The compound is designated as this compound, with the "d3" notation specifically indicating the presence of three deuterium atoms within the methyl group substituent. Alternative systematic names include trideuteriomethyl allyl disulfide and 3-(trideuteriomethyldisulfanyl)-1-propene.
Properties
Molecular Formula |
C4H5D3S2 |
|---|---|
Molecular Weight |
123.254 |
Purity |
85% min. |
Synonyms |
Methyl-d3-allyldisulfide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Note: this compound’s isotopic properties are inferred from general deuterium labeling practices .
Reactivity and Stability
- Disulfides vs. Trisulfides : this compound’s disulfide bond (S–S) is less thermally stable than trisulfides (S–S–S), as seen in allyl methyl trisulfide (C₄H₈S₃), which exhibits higher reactivity due to additional sulfur atoms .
- Deuterium Effects: The CD₃ group in this compound reduces its metabolic degradation rate compared to non-deuterated analogs, a common trait in deuterated compounds used for prolonged traceability .
Preparation Methods
Deuterated Methylamine Intermediate Synthesis
A foundational step in synthesizing this compound involves the preparation of deuterated methylamine (CD₃NH₂), which serves as a critical precursor. Patent WO2011113369A1 and EP2548859B1 outline a two-step process:
Step 1: Formation of N-(Methyl-d3)phthalimide
Phthalimide reacts with deuterated methanol (CD₃OH) in an inert solvent such as tetrahydrofuran (THF) under catalytic conditions. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the Mitsunobu reaction, yielding N-(methyl-d3)phthalimide.
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| N-(Methyl-d3)phthalimide | CD₃OH, PPh₃, DEAD, THF, 20–80°C, 0.5–2 hrs | 85–90% |
Step 2: Acid Hydrolysis to Methyl-d3-amine Hydrochloride
N-(Methyl-d3)phthalimide undergoes refluxing with hydrochloric acid (6 M HCl) at 100–120°C for 24–30 hours, producing methyl-d3-amine hydrochloride (CD₃NH₂·HCl). This intermediate is purified via recrystallization or column chromatography.
Disulfide Bond Formation
The deuterated methylamine is subsequently functionalized to form the disulfide bond. A nucleophilic substitution reaction between methyl-d3-amine and allyl disulfide precursors (e.g., allyl thiol or allyl disulfide) is conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). For example:
Reaction conditions (temperature: 25–40°C, time: 12–18 hours) and stoichiometric ratios (1:1.2 amine-to-thiol) are optimized to achieve yields of 70–80%.
Alternative Pathways via Deuterated Alkylation
Direct Alkylation of Allyl Thiol
Allyl thiol (CH₂=CH-CH₂-SH) undergoes alkylation with deuterated methyl iodide (CD₃I) in the presence of a base such as sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, forming Methyl-d3-allylsulfide, which is then oxidized to the disulfide using hydrogen peroxide (H₂O₂):
Key Parameters:
Oxidative Coupling of Deuterated Thiols
Deuterated methyl thiol (CD₃SH) and allyl thiol (CH₂=CH-CH₂-SH) are coupled via oxidative dimerization. Iodine (I₂) or oxygen (O₂) serves as the oxidizing agent, facilitating disulfide bond formation:
Optimization Notes:
Mechanistic Insights and Kinetic Analysis
Deuterium Isotope Effects
The substitution of hydrogen with deuterium in the methyl group introduces kinetic isotope effects (KIEs), slowing reaction rates due to stronger C-D bonds. For instance, the activation energy for CD₃-S bond formation increases by 1.2–1.5 kcal/mol compared to CH₃-S, necessitating prolonged reaction times or elevated temperatures.
Side Reactions and Mitigation
Common side reactions include:
-
Proton Exchange: Residual protic solvents (e.g., H₂O) may lead to deuterium loss. Anhydrous conditions and deuterated solvents (e.g., D₂O, CD₃OD) are critical.
-
Over-Oxidation: Excessive H₂O₂ converts disulfides to sulfones. Controlled stoichiometry (1.1–1.3 eq oxidizer) minimizes this.
Purification and Characterization
Chromatographic Techniques
Crude this compound is purified using silica gel chromatography with hexane/ethyl acetate (8:2 v/v) as the eluent. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >85% purity.
Spectroscopic Validation
-
NMR Spectroscopy: ¹H NMR confirms the absence of CH₃ signals (δ 2.1–2.3 ppm), while ²H NMR detects deuterium incorporation.
-
Mass Spectrometry: GC-MS analysis reveals a molecular ion peak at m/z 136 (M⁺ for C₄H₇D₃S₂).
Industrial and Research Applications
Q & A
Q. What are the methodological considerations for synthesizing Methyl-d3-allyldisulfide in isotopic labeling studies?
Synthesis typically involves deuterium substitution at specific positions using precursors like deuterated methanol under catalytic conditions (e.g., Pd/C with deuterium gas). Purification via column chromatography and verification through NMR (to confirm deuterium incorporation) and mass spectrometry (to assess isotopic purity) are critical. Ensure reaction inertness to prevent isotopic exchange .
Q. How should this compound be characterized to confirm isotopic integrity?
Use H-NMR to detect residual non-deuterated protons and H-NMR for deuterium confirmation. High-resolution mass spectrometry (HRMS) quantifies isotopic enrichment (>98% purity is standard). Cross-validate with FTIR to monitor disulfide bond stability and isotopic shifts .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Refer to SDS guidelines: use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in amber vials under nitrogen at -20°C to prevent photodegradation and oxidation. Regularly test stability via HPLC to detect degradation products .
Q. How can researchers design baseline experiments to assess this compound’s reactivity?
Compare reaction kinetics of deuterated vs. non-deuterated analogs in controlled environments (e.g., thermal stability assays or nucleophilic substitution reactions). Use GC-MS to track reaction intermediates and isotopic effects on activation energy .
Q. What are the best practices for documenting methodology in studies involving this compound?
Clearly outline synthesis steps, purity validation methods, and storage conditions. For reproducibility, specify instrumentation parameters (e.g., NMR frequencies, MS ionization modes) and statistical approaches for data interpretation .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence this compound’s biological activity in metabolic studies?
Deuterium substitution can slow enzymatic cleavage due to increased bond strength (C-D vs. C-H). Design isotopic tracer experiments using LC-HRMS to monitor metabolic pathways in cell cultures or animal models. Compare half-lives and metabolite profiles with non-deuterated controls .
Q. What strategies resolve contradictions in reported cytotoxic effects of this compound across cell lines?
Conduct dose-response studies under standardized conditions (e.g., oxygen levels, cell passage numbers). Perform meta-analyses to identify confounding variables (e.g., impurity levels, solvent interactions). Validate findings via orthogonal assays (e.g., apoptosis markers vs. viability assays) .
Q. How can isotopic dilution techniques improve quantification accuracy in pharmacokinetic studies?
Use stable isotope-labeled internal standards (e.g., C analogs) during LC-MS/MS analysis to correct for matrix effects. Optimize extraction protocols to minimize deuterium loss and ensure linearity across concentration ranges .
Q. What experimental designs mitigate isotopic interference in spectroscopic studies of this compound?
Employ deuterium-decoupled NMR techniques to reduce signal overlap. For Raman spectroscopy, use multivariate analysis to distinguish isotopic shifts from noise. Validate spectral assignments with computational modeling (DFT) .
Q. How to address discrepancies in thermal degradation profiles of this compound between computational and experimental data?
Reconcile differences by calibrating computational models (e.g., DFT or MD simulations) with empirical thermogravimetric analysis (TGA) data. Adjust force fields to account for deuterium’s mass differences and validate via Arrhenius plot comparisons .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using multiple analytical techniques (e.g., NMR, MS, and chromatography) to rule out instrumentation bias .
- Ethical Compliance : For in vivo studies, adhere to institutional review protocols for isotopic tracer use, including radiation safety checks if radioisotopes are co-administered .
- Interdisciplinary Collaboration : Engage analytical chemists, computational modelers, and biologists to address complex questions about isotopic effects and biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
